molecular formula C19H24N2O3S B319906 4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide

4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide

Cat. No.: B319906
M. Wt: 360.5 g/mol
InChI Key: JKKUIUFLWFNIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide is an organic compound with a complex structure that includes a tert-butyl group, a dimethylsulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide: Similar structure but with a diethylamino group instead of a dimethylsulfamoyl group.

    4-tert-butyl-N-(4-(dimethylamino)phenyl)benzamide: Similar structure but with a dimethylamino group instead of a dimethylsulfamoyl group.

    4-tert-butyl-N-(4-(methylsulfamoyl)phenyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide is unique due to the presence of the dimethylsulfamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-(dimethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H24N2O3S/c1-19(2,3)15-8-6-14(7-9-15)18(22)20-16-10-12-17(13-11-16)25(23,24)21(4)5/h6-13H,1-5H3,(H,20,22)

InChI Key

JKKUIUFLWFNIJP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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